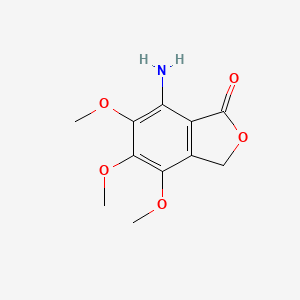![molecular formula C16H19N3O3 B2404270 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione CAS No. 1421454-38-7](/img/structure/B2404270.png)
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione is a synthetic compound that belongs to the class of piperazine derivatives. It is known for its psychoactive properties and has been used in various scientific research applications. The compound features a unique structure that combines a benzoylpiperidine moiety with an imidazolidine-2,4-dione core, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione typically involves the reaction of benzoylpiperidine with imidazolidine-2,4-dione under specific conditions. One common method includes the use of phenylglycine derivatives, phenyl isocyanate, and phenyl isothiocyanate . The reaction is carried out in the presence of suitable solvents and catalysts to achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its psychoactive properties. It has also been explored for its antibacterial, antifungal, and anticancer activities . In the industry, it is used in the development of new drugs and as a reference compound in pharmacological studies .
Wirkmechanismus
The mechanism of action of 3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, leading to its psychoactive effects . The compound may also interact with enzymes and proteins involved in various biological processes, contributing to its therapeutic potential . Molecular docking studies have shown that it has a high binding affinity towards specific targets, which may explain its biological activities .
Vergleich Mit ähnlichen Verbindungen
3-[(1-Benzoylpiperidin-4-YL)methyl]imidazolidine-2,4-dione can be compared with other similar compounds such as 5,5-diphenylimidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, 5,5-diphenylimidazolidine-2,4-dione is known for its antibacterial and antifungal properties, while thiazolidine-2,4-dione derivatives have been studied for their anticonvulsant and anticancer activities . The unique combination of the benzoylpiperidine and imidazolidine-2,4-dione moieties in this compound contributes to its distinct pharmacological profile .
Eigenschaften
IUPAC Name |
3-[(1-benzoylpiperidin-4-yl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14-10-17-16(22)19(14)11-12-6-8-18(9-7-12)15(21)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVPUJSHCQFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)CNC2=O)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
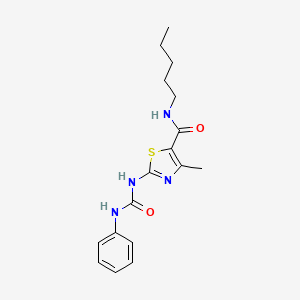
![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)
![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)
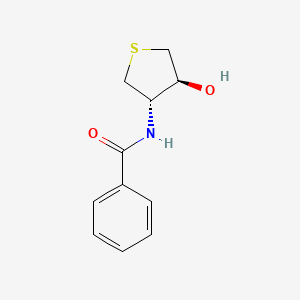


![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2404199.png)
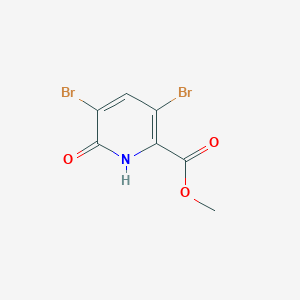
![9-(3-fluoro-4-methylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2404202.png)
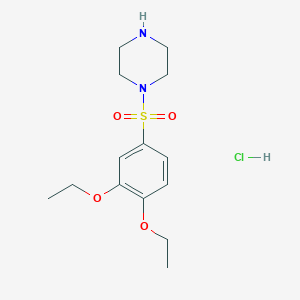
![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)
